3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde is an organic compound with the molecular formula C16H16O4. It is a derivative of benzaldehyde, characterized by the presence of methoxy groups and a methoxyphenylmethyl substituent. This compound is used in various chemical syntheses and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde typically involves the reaction of 3-methoxybenzaldehyde with 4-methoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach involves similar synthetic routes as those used in laboratory settings, with optimizations for scale, yield, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: 3-Methoxy-4-[(4-methoxyphenyl)methyl]benzoic acid.
Reduction: 3-Methoxy-4-[(4-methoxyphenyl)methyl]benzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde is used in scientific research for its role as an intermediate in the synthesis of more complex organic molecules. It is utilized in:
Chemistry: As a building block for the synthesis of pharmaceuticals and agrochemicals.
Biology: In the study of enzyme-catalyzed reactions involving aldehydes.
Medicine: As a precursor in the synthesis of potential therapeutic agents.
Industry: In the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The methoxy groups can also influence the compound’s reactivity by donating electron density through resonance, making the aldehyde group more reactive in nucleophilic addition reactions .
Comparison with Similar Compounds
Similar Compounds
3-Methoxy-4-(phenylmethoxy)benzaldehyde: Similar structure but lacks the additional methoxy group on the phenyl ring.
4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with a benzyloxy group instead of a methoxyphenylmethyl group.
Uniqueness
3-Methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde is unique due to the presence of both methoxy and methoxyphenylmethyl groups, which confer distinct reactivity and properties compared to its analogs. This makes it a valuable intermediate in the synthesis of complex organic molecules .
Properties
Molecular Formula |
C16H16O3 |
---|---|
Molecular Weight |
256.30 g/mol |
IUPAC Name |
3-methoxy-4-[(4-methoxyphenyl)methyl]benzaldehyde |
InChI |
InChI=1S/C16H16O3/c1-18-15-7-4-12(5-8-15)9-14-6-3-13(11-17)10-16(14)19-2/h3-8,10-11H,9H2,1-2H3 |
InChI Key |
JBGYKQCLXLHHSY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CC2=C(C=C(C=C2)C=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.